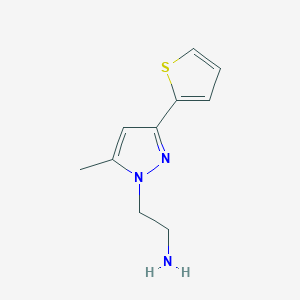

2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Übersicht

Beschreibung

2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical and Structural Analysis

Pyrazole derivatives, including compounds similar to 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been extensively studied for their chemical and structural properties. For instance, Szlachcic et al. (2020) explored the reductive cyclization process of pyrazole derivatives through combined XRD and DFT studies. They found that intramolecular hydrogen bonding significantly impacts the derivatives' reactivity, proposing alternative synthesis conditions using microwave irradiation to enhance reactivity (Szlachcic et al., 2020).

Biological Activities

The potential of pyrazole derivatives as apoptosis inducers and anti-infective agents has also been investigated. Bansal et al. (2020) synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, revealing significant antibacterial and antimalarial activities. This study showcases the broad spectrum of biological activities that such compounds can exhibit, including inducing apoptosis in germ cells of Capra hircus (Bansal et al., 2020).

Corrosion Inhibition

The effectiveness of bipyrazole compounds as corrosion inhibitors for pure iron in acidic media was demonstrated by Chetouani et al. (2005). Their study indicates that these compounds can act as efficient inhibitors, with the inhibition efficiency increasing with the inhibitor concentration. This application is particularly relevant for industries seeking cost-effective and reliable methods to prevent metal corrosion (Chetouani et al., 2005).

Polymer Modification

Pyrazole and thiophene derivatives have been utilized in the functional modification of polymers for enhanced biological activities. Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives. Their findings suggest these modified polymers have higher thermal stability and show promising antibacterial and antifungal activities, highlighting their potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis and Antimicrobial Activity

Novel Schiff bases synthesized from pyrazole derivatives have shown significant in vitro antimicrobial activity. Puthran et al. (2019) explored the antimicrobial potential of these compounds, identifying several derivatives with excellent activity against various pathogens. This study underscores the role of pyrazole derivatives in developing new antimicrobial agents (Puthran et al., 2019).

Wirkmechanismus

Target of Action

It is suggested that this compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release or reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Biochemical Pathways

As a potential component in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .

Result of Action

If it is indeed involved in the synthesis of antidepressants, its action could potentially result in the alleviation of depressive symptoms by modulating neurotransmitter systems .

Eigenschaften

IUPAC Name |

2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-8-7-9(10-3-2-6-14-10)12-13(8)5-4-11/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSOLFNNTCDDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

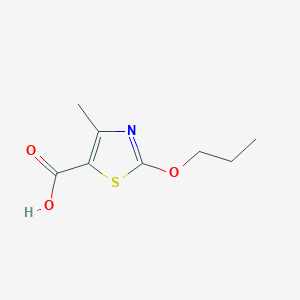

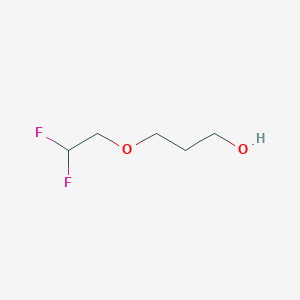

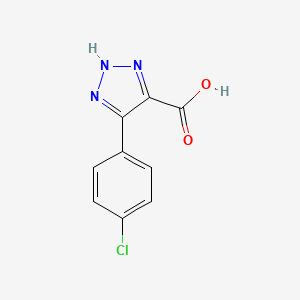

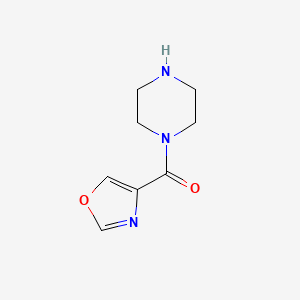

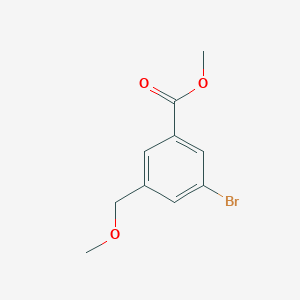

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

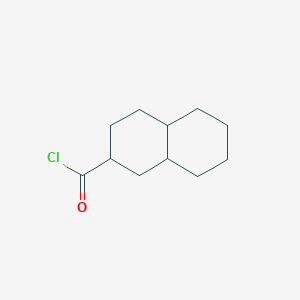

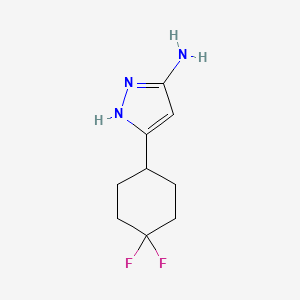

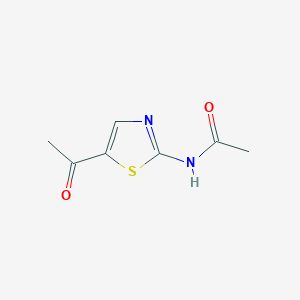

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)

![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)